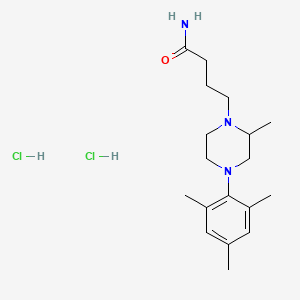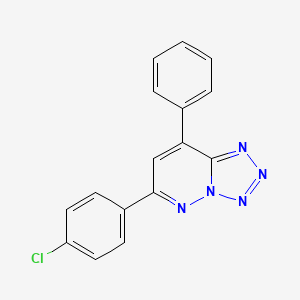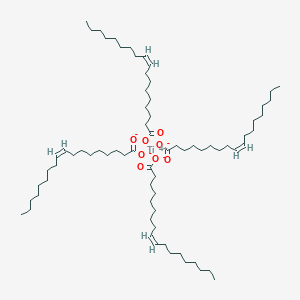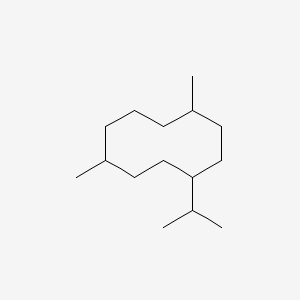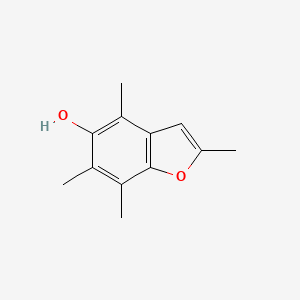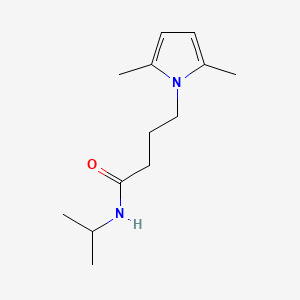
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring, an isopropyl group attached to the nitrogen atom, and a butyramide side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Methyl Groups: The 2 and 5 positions of the pyrrole ring can be methylated using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Isopropyl Group: The nitrogen atom of the pyrrole ring can be alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Butyramide Side Chain: The butyramide side chain can be introduced through an amide coupling reaction using butyric acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as pyrrole-2,5-dicarboxylic acid.
Reduction: Reduced derivatives like 2,5-dimethylpyrrolidine.
Substitution: Substituted products like 3-bromo-2,5-dimethylpyrrole.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylpyrrole: Lacks the butyramide and isopropyl groups, making it less complex.
N-Isopropylpyrrole: Lacks the methyl groups at the 2 and 5 positions.
Pyrrolebutyramide: Lacks the methyl and isopropyl groups.
Uniqueness: 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the butyramide side chain, methyl groups, and isopropyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
110525-49-0 |
|---|---|
Molekularformel |
C13H22N2O |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
4-(2,5-dimethylpyrrol-1-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H22N2O/c1-10(2)14-13(16)6-5-9-15-11(3)7-8-12(15)4/h7-8,10H,5-6,9H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
JIHNVNPSNUAORK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCCC(=O)NC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





